Predicted pKa Shift of 1.0 Unit Relative to the Symmetrical Bis‑pyridinyl Analogue
The target compound exhibits a predicted pKa of 9.46 ± 0.70 [1], whereas the symmetrical N,N'‑bis(5‑chloropyridin‑2‑yl)ethanediamide (CAS 349125‑14‑0) has a predicted pKa of 8.46 ± 0.70 . This 1.0‑unit shift indicates that at pH 7.4 the target compound is predominantly neutral while the symmetrical analogue carries a slightly higher fraction of ionised species. The pKa of the target is identical, within experimental error, to that of the parent drug edoxaban (9.46 ± 0.70) , suggesting comparable ionisation behaviour.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 9.46 ± 0.70 |
| Comparator Or Baseline | N,N'-bis(5-chloropyridin-2-yl)ethanediamide: 8.46 ± 0.70; Edoxaban: 9.46 ± 0.70 |
| Quantified Difference | ΔpKa = 1.0 vs. symmetrical analogue; ΔpKa ≈ 0 vs. edoxaban |
| Conditions | Predicted pKa (ACD/Labs or equivalent software), no experimental titration data available |
Why This Matters
A pKa difference of 1.0 unit translates to a ~10‑fold change in the ratio of neutral to ionised species at a given pH, which directly affects solubility, permeability, and chromatographic retention; for impurity reference use, matching the parent drug's ionisation profile is critical for method development.
- [1] Kuujia. N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide. CAS 1014086-51-1. https://www.kuujia.com/cas-1014086-51-1.html (accessed 2026-05-10). View Source
